molecular formula C14H12N2O3 B586211 N-[4-(2-Pyridinyl)benzoyl]glycine CAS No. 1391051-80-1

N-[4-(2-Pyridinyl)benzoyl]glycine

Cat. No.: B586211
CAS No.: 1391051-80-1
M. Wt: 256.26 g/mol
InChI Key: AGXRTZITFWDMAD-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Compounds

The core structure of N-[4-(2-Pyridinyl)benzoyl]glycine features a resilient amide bond (-CO-NH-). Amide linkages are fundamental in organic chemistry and are exceptionally prevalent in biological systems, most notably forming the peptide bonds that link amino acids into proteins.

The stability of the amide bond under physiological conditions makes it a favored functional group in drug design. This stability ensures that the molecular structure of a drug remains intact long enough to reach its target and exert its effect. Furthermore, the hydrogen bonding capabilities of the amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. This interaction is a key determinant of a drug's potency and specificity. A vast number of pharmaceuticals across various therapeutic areas contain an amide functional group, highlighting its importance in medicinal chemistry.

Significance of Pyridinyl and Glycine (B1666218) Moieties in Designed Molecules

The pyridinyl and glycine moieties are pivotal components that define the potential biological profile of this compound.

The pyridinyl group , a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can significantly enhance pharmacological properties. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and can be protonated, which can influence the molecule's solubility, permeability, and interaction with biological targets. The incorporation of a pyridine ring has been shown to improve the metabolic stability and biochemical potency of drug candidates.

The glycine moiety is the simplest amino acid, and its incorporation into larger molecules can serve multiple purposes. As an amino acid, it can impart improved solubility and pharmacokinetic properties. Glycine itself is a precursor to a variety of crucial metabolites, including glutathione (B108866) and purines. wikipedia.org Derivatives of glycine are a subject of extensive research and have demonstrated a wide range of biological activities, including anti-inflammatory and antioxidant effects. nih.gov The conjugation of molecules with glycine is a recognized strategy in drug design to modulate their biological activity and distribution.

Overview of Research Trajectories for this compound

While specific studies on this compound are limited, the nature of its constituent parts allows for informed speculation on its potential research applications. ontosight.ai The combination of the pyridinyl, benzoyl, and glycine motifs suggests that the compound could be explored for various biological activities.

Research on analogous structures provides a roadmap for potential investigations. For instance, various N-benzoyl derivatives of other amino acids have been synthesized and evaluated for their growth-inhibitory effects in microbial antitumor screens, with some showing potent activity. nih.gov Specifically, N-benzoyl derivatives of phenylalanine have demonstrated significant inhibition of test organisms. nih.gov

Furthermore, compounds containing a 4-(2-pyridyl) moiety attached to a benzoyl or a similar aromatic system have been a focus of research. For example, a series of 2-aminothiazoles with a 2-pyridyl group and substituted benzoyl groups have been investigated as potent agents against Mycobacterium tuberculosis. nih.gov In a different context, compounds with a 4-(2-pyridyl)benzylamino scaffold have been synthesized and shown to be potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov These studies highlight the potential for compounds with a pyridinyl-benzoyl framework to exhibit antiproliferative and enzyme-inhibitory activities. The research into related (pyrimidin-2-ylamino)benzoyl derivatives as anticancer agents further supports the exploration of this compound in oncology. nih.gov

Given these precedents, research trajectories for this compound could logically focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The availability of its isotopically labeled form facilitates studies aimed at identifying its potential biological targets and metabolic pathways.

Biological Activities of Structurally Related Compounds
Compound ClassBiological ActivityResearch Focus
N-Benzoyl Amino Acid DerivativesGrowth inhibitionAntimicrobial, Antitumor nih.gov
2-Aminothiazoles with Pyridinyl and Benzoyl GroupsAntitubercular activityInfectious Diseases nih.gov
Pyrazolo[4,3-d]pyrimidines with a 4-(2-pyridyl)benzylamino groupCDK inhibition, Apoptosis inductionCancer Therapy nih.gov
(Pyrimidin-2-ylamino)benzoyl DerivativesRXRα antagonism, Anticancer activityCancer Therapy nih.gov
Thiosemicarbazide derivatives with a 4-(2-pyridyl) groupAntitumor activityCancer Therapy academicjournals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1391051-80-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid

InChI

InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

AGXRTZITFWDMAD-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of N 4 2 Pyridinyl Benzoyl Glycine

Reactivity of the Amide Linkage

The amide bond in N-[4-(2-Pyridinyl)benzoyl]glycine is a key functional group that can participate in several important chemical transformations, most notably hydrolysis and transamidation reactions.

The amide linkage, while generally stable, can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions to yield 4-(2-pyridinyl)benzoic acid and glycine (B1666218). The rate of this hydrolysis can be influenced by the nature of the substituents on the aromatic ring. For instance, studies on the hydrolysis of N-aromatic acyl-glycine derivatives have shown that electron-withdrawing groups on the aromatic acyl moiety can enhance the rate of hydrolysis, while electron-donating groups tend to decrease it koreascience.kr.

Enzymatic hydrolysis of N-acylglycine derivatives is also a well-documented process, often catalyzed by enzymes such as carboxypeptidases nih.gov. The efficiency of such enzymatic cleavage can be highly dependent on the structure of the acyl group.

Transamidation, the process of exchanging the amine portion of the amide with another amine, offers a direct route to modify the glycine portion of the molecule. Modern synthetic methods allow for the transamidation of even traditionally unreactive amides. Catalyst-free methods, for example, have been developed for the transamidation of activated secondary amides, such as N-Boc or N-tosyl amides, with various amines, including amino acid esters and amino alcohols thieme-connect.com. Such reactions often proceed under mild conditions and can be highly chemoselective thieme-connect.comresearchgate.net. For less activated amides, transition-metal catalysis, for instance with nickel or zirconium complexes, can facilitate the transformation researchgate.netscispace.com. These reactions provide a powerful tool for creating a library of derivatives by introducing different amino acid or amine fragments.

Table 1: Summary of Amide Linkage Reactivity

Reaction TypeReagents and ConditionsProductsKey Findings
Hydrolysis Acid or base catalysis; Water4-(2-Pyridinyl)benzoic acid + GlycineRate is influenced by electronic effects of ring substituents koreascience.kr.
Enzymatic Hydrolysis Carboxypeptidases4-(2-Pyridinyl)benzoic acid + GlycineSubstrate specificity is dependent on the acyl group structure nih.gov.
Transamidation Various amines; May require activation (e.g., N-Boc) and/or catalysis (e.g., Ni, Zr)N-[4-(2-Pyridinyl)benzoyl]-substituted amineAllows for the introduction of diverse amine functionalities under varying conditions thieme-connect.comresearchgate.netscispace.com.

Transformations Involving the Pyridinyl Moiety

The pyridine (B92270) ring is a nitrogen-containing heterocycle that imparts distinct reactivity to the molecule, differing significantly from that of the benzoyl phenyl ring.

The lone pair of electrons on the pyridine nitrogen atom makes it a site for functionalization. It can act as a nucleophile and a base, leading to several possible transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Quaternization (N-Alkylation): The nitrogen atom can be alkylated with alkyl halides (e.g., methyl iodide) to form a pyridinium (B92312) salt researchgate.net. This introduces a positive charge into the molecule and significantly changes its physical and chemical properties.

Table 2: Functionalization of the Pyridinyl Nitrogen

Reaction TypeReagent ExampleProductImpact on Molecule
N-Oxidation Hydrogen Peroxide (H₂O₂)N-[4-(2-Pyridinyl-N-oxide)benzoyl]glycineAlters electronic properties of the pyridine ring.
Quaternization Methyl Iodide (CH₃I)N-[4-(1-Methyl-2-pyridinyl)benzoyl]glycine cationIntroduces a permanent positive charge.

The pyridine ring's reactivity in aromatic substitution reactions is heavily influenced by the electronegative nitrogen atom.

Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609). The nitrogen atom deactivates the ring, and under acidic conditions (common for electrophilic substitution), the nitrogen is protonated, further deactivating the ring. If substitution does occur, it is directed to the 3- and 5-positions relative to the nitrogen atom.

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer complex). In the context of this compound, the 2-position is already substituted. However, if a suitable leaving group were present on the pyridine ring at the 4- or 6-positions, it could potentially be displaced by a nucleophile.

Modifications of the Benzoyl Phenyl Ring

The central phenyl ring, being part of a benzoyl group, is also a site for chemical modification, primarily through electrophilic aromatic substitution.

The regiochemical outcome of electrophilic aromatic substitution on the benzoyl phenyl ring of this compound is determined by the directing effects of the two existing substituents: the N-acylglycine group at position 1 and the 2-pyridinyl group at position 4.

The N-acylglycine group (-CONHCH₂COOH) is an ortho, para-directing group. The amide nitrogen can donate its lone pair of electrons into the ring through resonance, activating the ortho and para positions.

The 2-pyridinyl group is generally considered an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position relative to its point of attachment.

In this case, the para position to the N-acylglycine group is already occupied by the 2-pyridinyl group. Therefore, electrophilic attack will be directed to the positions ortho to the N-acylglycine group (positions 2 and 6 of the benzoyl ring). These positions are also conveniently meta to the deactivating 2-pyridinyl group. This alignment of directing effects suggests that electrophilic substitution, such as nitration, halogenation, or sulfonation, would likely occur at the positions adjacent to the amide-bearing carbon. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield N-[2-nitro-4-(2-pyridinyl)benzoyl]glycine and/or N-[3-nitro-4-(2-pyridinyl)benzoyl]glycine. The reaction of arenes with cyanoguanidine in a superacid has been shown to produce benzamide (B126) derivatives, indicating a potential route for direct amidation on the ring nih.gov.

Table 3: Predicted Electrophilic Aromatic Substitution on the Benzoyl Phenyl Ring

Reaction TypeReagent ExamplePredicted Major Product(s)Rationale
Nitration HNO₃ / H₂SO₄N-[2-Nitro-4-(2-pyridinyl)benzoyl]glycineThe N-acylglycine group directs ortho; this position is meta to the deactivating pyridinyl group.
Halogenation Br₂ / FeBr₃N-[2-Bromo-4-(2-pyridinyl)benzoyl]glycineSimilar directing effects as in nitration.
Sulfonation Fuming H₂SO₄N-[2-Sulfo-4-(2-pyridinyl)benzoyl]glycineThe N-acylglycine directs ortho; this position is meta to the deactivating pyridinyl group.

Cross-Coupling Methodologies for Ring Functionalization

The bis-aromatic core of this compound, consisting of a phenyl ring and a pyridine ring, presents multiple sites for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. These methodologies are foundational in synthetic chemistry for building molecular complexity.

C-H Bond Functionalization: Modern synthetic strategies increasingly favor direct C-H bond activation, which avoids the need for pre-functionalized starting materials like organohalides. The N-benzoyl glycine moiety itself can act as a directing group for ortho-C-H functionalization. Research by Chatani and colleagues has demonstrated that the combination of an NH-amido group and a carboxylate ester in N-benzoyl α-amino esters can effectively direct palladium-catalyzed ortho-C-H arylation with iodoarenes. nih.gov This suggests that the ortho-positions of the benzoyl ring in this compound are prime candidates for direct arylation or alkylation. nih.gov

Furthermore, the pyridine ring is a well-established directing group in C-H activation chemistry. acs.orgnih.gov The nitrogen atom can coordinate to a transition metal catalyst (e.g., ruthenium, rhodium, or palladium), directing functionalization to its ortho C-H bonds (the C3 and C5 positions). acs.org This allows for the selective introduction of aryl, alkyl, or other functional groups onto the pyridine ring. nih.gov

Traditional Cross-Coupling Reactions: For broader scope and different substitution patterns, traditional cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions can be employed. These methods typically require the starting material to be converted into an aryl halide or triflate. Halogenation of either the phenyl or pyridine ring would provide the necessary handle for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an organoboron reagent (like a boronic acid or ester) is a powerful tool for forming biaryl structures. nih.govorganic-chemistry.org Following halogenation, this compound could be coupled with a wide array of aryl or heteroaryl boronic acids to introduce diverse substituents. organic-chemistry.orgnih.gov The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields, especially with heterocyclic substrates. nih.gov

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides. organic-chemistry.orgwikipedia.org A halogenated derivative of the title compound could react with various alkenes to append vinyl groups, which are valuable for further functionalization or as key structural elements. uniurb.it The reaction typically uses a palladium catalyst and a base, and can be performed under phosphine-free conditions. organic-chemistry.org

The table below summarizes potential cross-coupling strategies for the functionalization of this compound.

Reaction Type Target Site Typical Reagents & Catalyst Potential Product
C-H ArylationOrtho-position of benzoyl ringIodoarenes, Pd(OAc)₂, Ag₂CO₃Ortho-aryl substituted derivative
C-H ArylationC3/C5-position of pyridine ringAryl boronic acids, [RuCl₂(p-cymene)]₂C3/C5-aryl substituted derivative
Suzuki-Miyaura CouplingHalogenated phenyl or pyridine ringArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseAryl-substituted derivative
Heck ReactionHalogenated phenyl or pyridine ringAlkene (e.g., methyl acrylate), Pd(OAc)₂, base (e.g., Et₃N)Vinyl-substituted derivative

Reactions of the Glycine Carboxyl Group

The terminal carboxylic acid of the glycine moiety is a versatile functional handle for derivatization through several classical organic reactions.

Esterification and Amidation

Esterification: The carboxylic acid can be readily converted to its corresponding esters, which can alter the compound's solubility, polarity, and pharmacokinetic properties. Standard methods include Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. More direct, one-pot procedures have been developed for N-benzoyl glycine (hippuric acid) derivatives. One such method utilizes carbonyldiimidazole (CDI) to activate the benzoic acid, followed by reaction with ethyl glycinate (B8599266) hydrochloride, providing high yields without the need for an external base. tandfonline.comtandfonline.com Another approach uses cyclohexyl isocyanide to activate N-benzoyl α-amino acid derivatives for esterification under neutral conditions. researchgate.net

Amidation: Conversion of the carboxyl group to an amide is a key transformation, often accomplished using peptide coupling reagents to form a new amide bond with a primary or secondary amine. This reaction is fundamental in peptide synthesis and medicinal chemistry for building larger molecules or introducing new functionalities. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the coupling of N-protected amino acids with amines to afford the corresponding amides in high yield and with minimal risk of racemization. acs.orgresearchgate.net Studies on N-(benzyloxycarbonyl)glycine have shown its successful conversion to a variety of amides, which displayed significant biological activity. acs.org

The table below outlines common methods for the esterification and amidation of the glycine carboxyl group.

Transformation Method Typical Reagents Product
EsterificationFischer-SpeierAlcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.)Methyl or Ethyl Ester
EsterificationIsocyanide ActivationAlcohol, Cyclohexyl IsocyanideCorresponding Ester
AmidationCarbodiimide (B86325) CouplingAmine (R-NH₂), EDC, HOBtN-Substituted Amide

Reduction to Alcohol Derivatives

The carboxyl group of this compound can be reduced to a primary alcohol, yielding N-[4-(2-pyridinyl)benzoyl]glycinol. This transformation converts the amino acid moiety into an amino alcohol, a structural motif present in many biologically active compounds.

The choice of reducing agent is critical. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. However, LiAlH₄ will also readily reduce the amide carbonyl group to an amine. Therefore, treatment with LiAlH₄ would likely result in the formation of N-((4-(pyridin-2-yl)phenyl)methyl)ethane-1,2-diol, where both the amide and the carboxylic acid are fully reduced.

For a selective reduction of the carboxylic acid while preserving the amide bond, milder and more chemoselective reagents are required. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known for its ability to selectively reduce carboxylic acids in the presence of many other functional groups, including amides and esters under controlled conditions. A patent describing the synthesis of a related N-benzoyl glycine derivative mentions the reduction of an ester group to an alcohol, indicating the feasibility of such transformations within this molecular framework. google.com

Chelation and Coordination Chemistry with Metal Ions

The structure of this compound contains multiple heteroatoms strategically positioned to act as a chelating ligand for various metal ions. The most prominent coordination site involves the nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group. This arrangement allows the molecule to act as a neutral, bidentate N,O-donor ligand, forming a stable six-membered chelate ring with a metal center. mdpi.comresearchgate.net

Studies on analogous pyridine carboxamide ligands have shown their versatility in coordinating with a wide range of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). mdpi.comekb.egscispace.com The resulting complexes often exhibit distorted octahedral or square pyramidal geometries, with the remaining coordination sites occupied by solvent molecules (e.g., H₂O) or counter-ions (e.g., Cl⁻, CH₃COO⁻). mdpi.comekb.egnih.gov

Furthermore, under basic conditions, the amide proton (N-H) can be deprotonated. This converts the ligand into an anionic, bidentate N,N-donor through coordination of the pyridine nitrogen and the deprotonated amide nitrogen. This coordination mode is particularly significant in bioinorganic chemistry, as it mimics the binding of peptide backbones to metal ions in metalloenzymes. researchgate.net

The carboxylate group can also participate in coordination, especially after deprotonation to COO⁻. This could lead to bridging between metal centers, forming coordination polymers, or acting as a monodentate or bidentate chelating group itself, adding to the structural diversity of the resulting metal complexes. researchgate.net Lanthanide complexes with related N-benzoylglycyl hydrazone ligands have been reported, where coordination occurs through the hydrazide carbonyl oxygen and azomethine nitrogen, suggesting the potential for this compound to form complexes with f-block elements as well. researchgate.netasianpubs.org

The table below summarizes the potential coordination modes of this compound.

Ligand Form Donor Atoms Chelate Type Potential Metal Ions
NeutralPyridine-N, Amide-ONeutral Bidentate (N,O)Cu(II), Co(II), Ni(II), Zn(II), Lanthanides(III)
Deprotonated (Amide)Pyridine-N, Amide-N⁻Anionic Bidentate (N,N)Cu(II), Fe(III), Pd(II)
Deprotonated (Carboxyl)Pyridine-N, Amide-O, Carboxylate-OAnionic Tridentate (N,O,O) or BridgingVarious Transition Metals

Advanced Spectroscopic and Structural Analysis of N 4 2 Pyridinyl Benzoyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution.

The NMR spectrum of a molecule provides a wealth of information regarding its conformational dynamics. copernicus.org For molecules with rotatable bonds, like N-[4-(2-Pyridinyl)benzoyl]glycine, different conformations, or rotamers, may exist in solution. If the energy barrier to rotation around a bond is high enough, the exchange between these rotamers can be slow on the NMR timescale, leading to the observation of separate signals for each conformer. copernicus.orgresearchgate.net

In this compound, hindered rotation can be expected around the amide (C-N) bond and the C-C bond connecting the phenyl and pyridinyl rings. This can result in a doubling of NMR signals, with the ratio of the signal integrals reflecting the relative populations of the conformers. researchgate.net Variable-temperature NMR experiments can be employed to study these dynamic processes. As the temperature increases, the rate of rotation increases, and if the exchange becomes fast on the NMR timescale, the separate signals for the rotamers will coalesce into a single, population-weighted average signal. copernicus.org

The chemical shifts of the protons and carbons are indicative of their local electronic environment. Protons on the aromatic rings will appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns (e.g., doublets, triplets) can be used to confirm the substitution pattern of the rings. organicchemistrydata.org The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) unit would be expected to appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on general principles and data for analogous structures. Actual values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Pyridinyl Protons 7.5 - 8.7 120 - 155 Complex multiplet patterns due to spin-spin coupling.
Benzoyl Protons 7.4 - 8.0 125 - 145 Distinct signals for ortho and meta protons to the carbonyl and pyridinyl groups.
Glycine CH₂ ~4.0 ~45 May appear as a singlet or doublet depending on coupling to the amide proton.
Amide NH 8.0 - 9.0 - Broad singlet, position is solvent and concentration dependent.
Carboxyl OH 10.0 - 12.0 - Very broad singlet, often not observed due to exchange.
Carbonyl (Amide) - 165 - 170

Isotope labeling, where atoms in a molecule are replaced by their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), is a powerful technique for elucidating reaction mechanisms and metabolic pathways. medchemexpress.comresearchgate.net Stable isotope-labeled compounds are readily detectable by NMR and mass spectrometry without being radioactive. medchemexpress.commedchemexpress.com

The availability of labeled this compound, such as this compound-¹³C₂,¹⁵N, opens up avenues for detailed mechanistic investigations. medchemexpress.commedchemexpress.commedchemexpress.com For instance, in studies of enzyme kinetics, a ¹³C or ¹⁵N label can act as a probe to monitor the fate of the molecule during a catalytic reaction. nih.gov Changes in the chemical shift of the labeled atom upon binding to a biological target can provide information about the binding site and the nature of the interaction.

Furthermore, combining solvent isotope effects (using D₂O) with substrate isotope effects can provide nuanced insights into the roles of proton transfers in a reaction mechanism. nih.gov Deuterium labeling at specific sites can also be used to probe kinetic isotope effects, which can help determine the rate-limiting step of a reaction. nih.gov The synthesis of such labeled compounds often involves using labeled starting materials, such as ¹⁴C-labeled barium carbonate or labeled glycine, in a multi-step chemical synthesis. researchgate.netnih.govvaia.com

Table 2: Commercially Available Isotope-Labeled this compound and Potential Applications

Compound Name CAS Number Isotopic Labels Potential Applications in Mechanistic Studies

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. horiba.com These methods are highly effective for identifying functional groups and analyzing non-covalent interactions like hydrogen bonding.

The IR and Raman spectra of this compound are expected to show a series of bands corresponding to the various functional groups present in the molecule. Theoretical methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to make precise vibrational assignments. niscpr.res.inresearchgate.net

Key expected vibrations include:

Amide Group: The amide C=O stretching vibration (Amide I band) is typically strong in the IR spectrum and appears around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1550 cm⁻¹. niscpr.res.in

Carboxylic Acid Group: The C=O stretch of the carboxylic acid is expected around 1700-1750 cm⁻¹ for the monomeric form and can shift to lower wavenumbers if it forms a hydrogen-bonded dimer. The broad O-H stretching band is a characteristic feature, appearing in the 2500-3300 cm⁻¹ region.

Aromatic Rings: C-H stretching vibrations of the pyridine (B92270) and benzene (B151609) rings are observed above 3000 cm⁻¹. C=C stretching vibrations within the rings typically give rise to a group of bands in the 1400-1600 cm⁻¹ region. niscpr.res.in

Glycine Backbone: CH₂ stretching and bending vibrations will also be present. For instance, CH₂ wagging/twisting modes can be seen around 1324-1346 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound Based on data from N-benzoyl glycine and other similar compounds.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 Broad, Strong Weak
Aromatic/Amide N-H stretch ~3300 Medium Medium
Aromatic Rings C-H stretch 3000 - 3100 Medium Strong
Carboxylic Acid C=O stretch 1700 - 1750 Very Strong Medium
Amide C=O stretch (Amide I) 1640 - 1680 Very Strong Medium
Aromatic Rings C=C stretch 1400 - 1600 Medium-Strong Strong
Amide N-H bend (Amide II) ~1550 Medium-Strong Weak

IR and Raman spectroscopy are particularly sensitive to hydrogen bonding. nih.gov The formation of a hydrogen bond weakens the X-H bond (where X is O or N), causing its stretching frequency to shift to a lower wavenumber (a red shift) and the band to become broader and more intense in the IR spectrum. rsc.orgnih.gov

In this compound, several types of hydrogen bonds are possible:

Intermolecular H-bonding: The carboxylic acid groups of two molecules can form a strong cyclic dimer. The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen, the carboxylic carbonyl oxygen, or the pyridine nitrogen can act as acceptors.

Intramolecular H-bonding: Depending on the conformation, an intramolecular hydrogen bond could potentially form between the amide N-H and the pyridine nitrogen.

By analyzing the vibrational spectra in different states (e.g., solid vs. solution) and in different solvents, the nature and strength of these hydrogen bonds can be inferred. nih.gov For example, deconvoluting the carbonyl stretching region of the IR spectrum can allow for the quantification of free versus hydrogen-bonded carbonyl groups. rsc.org Raman spectroscopy is also a powerful tool for studying intermolecular interactions, as low-frequency modes (<200 cm⁻¹) can be related to collective vibrations of the crystal lattice and are sensitive to molecular packing and polymorphism. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

Upon ionization in the mass spectrometer (e.g., by electron ionization), this compound (Molecular Weight: 256.26 g/mol ) would form a molecular ion (M⁺˙) at m/z ≈ 256. scbt.com This molecular ion is often unstable and undergoes fragmentation by breaking its weakest bonds to form smaller, more stable charged fragments and neutral molecules. uni-saarland.dewhitman.edu

The fragmentation pattern is dictated by the functional groups present. For this compound, predictable fragmentation pathways include:

α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones, aldehydes, and amides. miamioh.edu This could lead to the loss of the glycine moiety or the pyridinyl group.

Loss of Stable Neutrals: The molecular ion can lose small, stable neutral molecules like H₂O (from the carboxylic acid), CO, and HCN.

McLafferty Rearrangement: While less likely in this specific structure due to the lack of a sufficiently long alkyl chain with a γ-hydrogen, this type of rearrangement is common for carbonyl compounds. miamioh.edu

Analysis of the masses of the fragment ions allows for the reconstruction of the original molecule's structure. High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in determining the elemental composition of the parent ion and its fragments. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Structure/Identity Neutral Loss
256 [M]⁺˙ Molecular Ion -
239 [M - OH]⁺ H₂O
211 [M - COOH]⁺ COOH
183 [4-(2-Pyridinyl)benzoyl]⁺ Glycine radical
182 [C₁₂H₈NO]⁺ NH₂CH₂COOH
155 [C₁₁H₉N]⁺ (Pyridinyl-phenyl cation) CO + Glycine
105 [Benzoyl]⁺ (if cleavage occurs at the pyridine-phenyl bond) C₅H₄N-CO-Glycine
78 [Pyridinyl]⁺ C₇H₄O-CO-Glycine

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming molecular structure by analyzing the fragmentation patterns of a compound upon ionization. While specific experimental data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on established principles for molecules with similar functional groups, such as amides, aromatic ketones, and carboxylic acids. libretexts.orgmiamioh.edu

In electron impact (EI) or electrospray ionization (ESI) MS/MS analysis, this compound (molecular weight: 256.26 g/mol ) would be expected to undergo characteristic cleavages. The primary fragmentation pathways would likely involve the amide bond and the bonds adjacent to the carbonyl groups and aromatic rings.

Key expected fragmentation events include:

Alpha-cleavage: Fission of bonds adjacent to the carbonyl groups and the amine nitrogen is a common pathway. miamioh.edu

Amide Bond Cleavage: The bond between the benzoyl carbonyl and the glycine nitrogen is susceptible to cleavage, leading to the formation of a [4-(2-Pyridinyl)benzoyl]+ cation and a glycine radical.

Loss of Glycine Moiety: A common fragmentation would be the loss of the glycine portion (as glycyl radical or neutral glycine), often preceded by rearrangement.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving hydrogen transfer from the carboxylic acid group could occur. libretexts.org

A table of predicted major fragment ions for structural confirmation is presented below.

Proposed Fragment Ion m/z (Nominal Mass) Origin of Fragment
[C14H12N2O3]+ (Molecular Ion)256Intact Molecule
[C12H8N2O]+ (4-(2-Pyridinyl)benzoyl cation)196Cleavage of the amide C-N bond
[C11H8N]+ (Biphenylnitrile cation)154Loss of CO from the [C12H8NO]+ fragment
[C5H4N]+ (Pyridyl cation)78Cleavage of the bond between the two aromatic rings
[C2H4NO2]+ (Glycine cation radical)74Cleavage of the amide C-N bond
[M - H2O]+238Loss of water from the carboxylic acid
[M - COOH]+211Loss of the carboxyl group

This table represents predicted fragmentation based on general chemical principles, not direct experimental results.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to experimentally verify its exact mass, confirming its elemental composition of C14H12N2O3. The ability to obtain precise mass measurements is a cornerstone of modern chemical analysis, providing definitive evidence for the identity of a synthesized compound. ebi.ac.uk

Parameter Value
Molecular FormulaC14H12N2O3
Nominal Mass256 u
Monoisotopic (Precise) Mass256.08479 Da (Calculated)

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique reveals the precise molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.

Determination of Solid-State Molecular Conformation

Although a specific crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from crystallographic studies of analogous molecules. iucr.orgresearchgate.net The molecule possesses several rotatable single bonds, leading to conformational flexibility. Key conformational features would include:

Dihedral Angles: The dihedral angle between the pyridine and benzene rings is a critical parameter. In similar structures, these rings are often twisted relative to each other to minimize steric hindrance. researchgate.net

Amide Bond Planarity: The amide C-N bond is expected to have significant double-bond character, resulting in a planar geometry for the atoms involved (C-CO-NH-C).

Glycine Moiety Conformation: The glycine tail can adopt various conformations, influenced by the formation of intra- and intermolecular hydrogen bonds.

Investigation of Intermolecular Interactions and Crystal Packing

The functional groups within this compound—specifically the carboxylic acid, the amide, and the pyridine nitrogen—are potent sites for hydrogen bonding, which is expected to dominate its crystal packing. nih.govnih.gov

Hydrogen Bonding: The most predictable and strongest interactions would involve the carboxylic acid group, which can form robust hydrogen-bonded dimers ({⋯HOCO}2 synthons) with a neighboring molecule. nih.gov Alternatively, the carboxylic acid's hydroxyl group can act as a donor to the basic pyridine nitrogen (O–H⋯N), a highly favorable interaction in cocrystals of acids and pyridines. nih.gov The amide N-H group is a reliable hydrogen bond donor, likely interacting with a carbonyl oxygen or the pyridine nitrogen of an adjacent molecule (N–H⋯O or N–H⋯N). mdpi.com

π-π Stacking: The two aromatic rings (pyridine and benzene) provide opportunities for π-π stacking interactions, which would further stabilize the crystal lattice by aligning the rings of adjacent molecules. iucr.org

A summary of potential intermolecular interactions is provided below.

Interaction Type Donor Acceptor Significance
Hydrogen BondCarboxylic Acid (-OH)Carboxylic Acid (C=O)Strong; leads to dimer formation
Hydrogen BondCarboxylic Acid (-OH)Pyridine (-N=)Strong; common in acid-pyridine systems nih.gov
Hydrogen BondAmide (-NH)Amide/Carboxyl (C=O)Strong; forms chains or sheets mdpi.com
π-π StackingPhenyl/Pyridyl RingPhenyl/Pyridyl RingModerate; contributes to packing efficiency iucr.org
C-H···O/NAromatic/Methylene C-HCarbonyl O / Pyridine NWeak; provides additional stabilization

The interplay of these interactions dictates the formation of a specific, ordered three-dimensional supramolecular architecture. The study of cocrystals, where this compound is combined with other molecules, would reveal how these interaction preferences are expressed in a multi-component system.

Computational Chemistry and Theoretical Modeling of N 4 2 Pyridinyl Benzoyl Glycine

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would provide fundamental insights into the molecule's electronic properties.

Electronic Structure and Molecular Orbital Analysis

A primary focus of quantum chemical calculations would be the analysis of the molecule's electronic structure. This involves mapping the electron density distribution to understand regions that are electron-rich or electron-poor. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For N-[4-(2-Pyridinyl)benzoyl]glycine, one would expect the HOMO to be distributed across the electron-rich aromatic rings, while the LUMO might be localized on the electron-withdrawing benzoyl and pyridinyl groups.

A hypothetical data table for such an analysis might look like this:

ParameterCalculated Value (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of the compound.

NMR: Theoretical calculations of nuclear magnetic shielding constants can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra.

IR: The calculation of vibrational frequencies allows for the generation of a theoretical infrared (IR) spectrum. This helps in assigning specific vibrational modes to the observed absorption bands, such as the C=O stretching of the amide and carboxylic acid, N-H bending, and aromatic C-H stretching.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This would identify the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in these transitions, typically π-π* and n-π* transitions within the aromatic systems.

A hypothetical table for predicted spectroscopic data could be:

SpectrumKey Predicted Parameter (Hypothetical)Description
¹H NMRδ 7.5-8.5 ppmAromatic protons on pyridinyl and benzoyl rings
¹³C NMRδ ~168 ppm, ~172 ppmCarbonyl carbons (amide and carboxylic acid)
IR~1700 cm⁻¹, ~1650 cm⁻¹C=O stretching frequencies
UV-Visλmax ~260 nm, ~310 nmπ-π* transitions of the aromatic systems

Conformational Analysis and Energy Landscapes

The flexibility of this compound, due to its rotatable single bonds, means it can exist in multiple conformations.

Identification of Preferred Conformations in Solution and Gas Phase

Conformational analysis would involve systematically rotating the key dihedral angles (e.g., around the amide bond and the bonds connecting the rings) to map the potential energy surface. This process identifies the low-energy, stable conformations of the molecule in both the gas phase and in different solvents. The relative energies of these conformers determine their population at a given temperature. It would be expected that planar conformations, allowing for maximum π-system conjugation, would be energetically favorable, though steric hindrance could lead to twisted, lower-energy structures.

Molecular Dynamics Simulations

To understand the molecule's behavior over time, molecular dynamics (MD) simulations are employed.

Dynamic Behavior and Solvent Interactions

While specific computational data for this compound is not currently available in the scientific literature, the framework for such an investigation is well-established. Future research employing quantum chemical calculations and molecular dynamics simulations would be instrumental in characterizing its electronic, spectroscopic, and conformational properties, providing a foundation for understanding its chemical behavior and potential applications.

Reaction Mechanism Elucidation via Computational Approaches

The synthesis of this compound typically involves the formation of an amide bond between a 4-(2-pyridinyl)benzoyl derivative and glycine (B1666218). Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to scrutinize the intricacies of this reaction. By modeling the reaction pathway, researchers can identify transition states, calculate activation energies, and determine the most energetically favorable route for synthesis.

While a specific DFT study on the synthesis of this compound is not documented, computational investigations into the amide bond formation of related N-acyl glycines provide valuable insights. ehu.esnih.govresearchgate.net These studies often explore the reaction between a carboxylic acid (or its activated form, such as an acyl chloride) and an amine.

A plausible reaction mechanism for the synthesis of this compound from 4-(2-pyridinyl)benzoic acid and glycine would likely proceed through the activation of the carboxylic acid. Computational models can compare different activating agents and solvent effects to predict optimal reaction conditions. For instance, a DFT study on the amide bond formation between a generic carboxylic acid and an amine might reveal the transition state structures and energy barriers for both catalyzed and uncatalyzed pathways.

Table 1: Hypothetical DFT Calculation Results for Key Steps in the Amide Formation of a Benzoyl-Glycine Derivative

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)Key Bond Lengths in Transition State (Å)
TS1 Nucleophilic attack of glycine nitrogen on the activated carbonyl carbon.15.2N-C: 1.85, C-O: 1.35
TS2 Proton transfer to the leaving group.8.5O-H: 1.10, H-X: 1.50
TS3 Departure of the leaving group.5.1C-X: 2.10

Note: The data in this table is illustrative and based on typical values found in computational studies of related amide bond formations. It does not represent actual calculated values for this compound.

Computational studies on similar systems, such as the cobalt-catalyzed cross-dehydrogenative couplings of N-aryl glycinates, have highlighted the formation of imine-type intermediates as plausible transient electrophilic species. ehu.es Such insights are crucial for understanding potential side reactions and for optimizing reaction selectivity. The delocalization of a radical intermediate on the N-aryl group was found to be a key factor, a principle that would also apply to the pyridinylbenzoyl moiety of the target compound. ehu.es

In Silico Ligand-Target Docking and Binding Affinity Predictions

The structural features of this compound, particularly the presence of a pyridine (B92270) ring and a benzoyl glycine scaffold, suggest its potential as a ligand for various biological targets. In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential protein targets and for predicting the binding affinity of a ligand.

Given the structural similarities to known bioactive molecules, this compound could potentially interact with protein kinases, which are common targets for drugs containing pyridinyl moieties. For example, numerous studies have focused on the in silico screening of pyridinyl-containing compounds as inhibitors for kinases like IκB kinase β (IKKβ) and Polo-like kinase 1 (PLK1). nih.govrsc.orgaip.orgnih.govnih.gov These studies often reveal that the pyridine nitrogen can form crucial hydrogen bonds with residues in the hinge region of the kinase active site.

A hypothetical docking study of this compound into the ATP-binding site of a kinase like IKKβ could predict its binding mode and affinity. The pyridinyl group would likely act as a hinge-binder, while the benzoyl-glycine portion could extend into the solvent-exposed region or form additional interactions with the protein surface.

Table 2: Representative In Silico Docking Data for Pyridinyl-Containing Kinase Inhibitors

Compound ScaffoldTarget KinaseDocking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
Phenyl-(4-phenyl-pyrimidin-2-yl)-amineIKKβ-9.8Cys99 (H-bond), Leu21, Val29 (hydrophobic) nih.gov
Pteridinone derivativePLK1-8.5Arg136, Tyr133, Leu82 (H-bond and hydrophobic) nih.gov
Purinyl pyridine derivativeB-Raf Kinase-10.1Cys532 (H-bond), Trp531, Phe583 (π-stacking) nih.gov

Note: This table presents data from published studies on related compounds to illustrate the type of information obtained from docking studies. It does not represent docking results for this compound.

The binding free energy, often estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), provides a more quantitative prediction of binding affinity. nih.gov For instance, decomposition analysis of binding free energies in studies of IKKβ inhibitors has shown that potent inhibition is achieved by balancing strong interactions in the ATP-binding site with favorable desolvation and low conformational strain of the inhibitor. nih.gov Such computational predictions are invaluable for prioritizing compounds for experimental testing and for guiding the design of more potent and selective analogs.

Preclinical Biological Activity and Molecular Mechanisms of N 4 2 Pyridinyl Benzoyl Glycine

In Vitro Enzyme Interaction Studies

There is currently no published research detailing the in vitro interactions of N-[4-(2-Pyridinyl)benzoyl]glycine with any specific enzymes.

Inhibition Kinetics and Reversibility Analysis

No studies on the inhibition kinetics or the reversibility of binding for this compound with any enzyme have been reported.

Substrate Mimicry and Competitive Inhibition

Information regarding the potential of this compound to act as a substrate mimic or a competitive inhibitor for any enzyme is not available in the public domain.

Receptor Binding and Modulation Investigations

Specific data on the binding affinity and modulatory effects of this compound at any receptor are absent from the scientific literature.

Affinity and Selectivity Profiling

There are no available reports on the affinity or selectivity of this compound for any class of receptors.

Allosteric Modulation Potential

The potential for this compound to act as an allosteric modulator at any receptor has not been investigated in any published studies.

Interactions with Nucleic Acids and Proteins

There is no documented evidence or research concerning the direct interaction of this compound with nucleic acids or proteins.

Protein Complexation and Conformational Changes

Specific data on the complexation of this compound with proteins and any resultant conformational changes are not available in the public domain. The glycine (B1666218) moiety provides a potential point of interaction, and the benzoyl-pyridinyl fragment could engage in hydrophobic or π-stacking interactions within protein binding pockets. Studies on related N-benzoylglycine (hippuric acid) derivatives have shown interactions with various enzymes, but these cannot be directly extrapolated to the title compound due to the distinct electronic and steric properties imparted by the 2-pyridinyl group.

Structure-Activity Relationship (SAR) Studies

A formal structure-activity relationship (SAR) study for this compound has not been published. SAR studies require the synthesis and biological evaluation of a series of related analogs to determine the influence of different chemical groups on a specific biological activity.

Role of the Glycine Moiety in Bioactivity

The glycine portion of this compound provides a carboxylic acid group and an amide linkage, both of which can participate in hydrogen bonding. In many drug molecules, amino acid moieties are incorporated to modulate solubility, cell permeability, and interaction with biological targets. However, without comparative studies on analogs with different amino acids, the specific contribution of the glycine moiety to the bioactivity of this compound cannot be determined.

Influence of the Benzoyl Linker Modifications

The benzoyl linker connects the pyridinyl ring to the glycine moiety. Modifications to this linker, such as changing the substitution pattern on the benzene (B151609) ring or altering the ketone group, would be expected to impact the molecule's three-dimensional shape and electronic distribution. Such changes often have a profound effect on biological activity, but no such studies have been reported for this compound.

Applications in Chemical Biology and Materials Science

Utilization as a Biochemical Probe or Standard

The precision and accuracy of modern bioanalytical techniques often rely on the use of well-characterized chemical probes and standards. N-[4-(2-Pyridinyl)benzoyl]glycine and its isotopically labeled analogues serve as valuable tools in this regard, particularly in the fields of proteomics and metabolomics.

Stable Isotope Labeling for Research Applications

Stable isotope labeling is a powerful technique used to trace and quantify molecules in complex biological systems. In this context, an isotopically labeled version of this compound is available for research purposes. Specifically, This compound-13C2,15N is a variant of the compound that has been synthesized to contain two heavy isotopes of carbon (¹³C) and one heavy isotope of nitrogen (¹⁵N).

The incorporation of these stable, non-radioactive isotopes into the molecule's structure allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry. This key difference enables its use as an internal standard in quantitative analytical methods, helping to improve the accuracy and reliability of measurements. The presence of both ¹³C and ¹⁵N labels provides distinct mass shifts, which can be advantageous in complex analytical workflows.

Below is a table detailing the isotopic composition of this labeled compound:

IsotopeNumber of Labeled Atoms
Carbon-13 (¹³C)2
Nitrogen-15 (¹⁵N)1

Application in Proteomics and Metabolomics Research

While specific studies detailing the extensive application of this compound in proteomics and metabolomics are not widely documented, the availability of its stable isotope-labeled form suggests its utility in these fields. In metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, isotopically labeled standards are crucial for the accurate quantification of endogenous metabolites. Should this compound be identified as a metabolite or a biomarker for a particular biological state or disease, its labeled version would be an indispensable tool for its precise measurement in biological fluids like urine or plasma.

The general principle of using stable isotope-labeled compounds in these research areas involves spiking a known amount of the labeled standard into a biological sample. The ratio of the signal from the endogenous (unlabeled) compound to the signal from the labeled standard in a mass spectrometer allows for precise quantification, correcting for variations in sample preparation and instrument response.

Scaffold for Medicinal Chemistry Research

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These compounds can then be screened for specific biological activities. The structure of this compound contains several features that make it an interesting scaffold for such research.

Development of Ligands with Specific Biological Interactions

The this compound scaffold possesses key structural motifs that are known to interact with biological targets. The pyridine (B92270) ring, for instance, is a common feature in many approved drugs and is known to participate in various non-covalent interactions with proteins, such as hydrogen bonding and pi-stacking. The benzoyl-glycine portion of the molecule is reminiscent of the endogenous metabolite hippuric acid, suggesting that it could interact with enzymes and transporters that recognize such structures.

By modifying the peripheral groups of the this compound scaffold, medicinal chemists can systematically explore how these changes affect the molecule's binding affinity and selectivity for a particular biological target. For example, substituents could be added to the pyridine or benzene (B151609) rings to enhance potency or to modulate pharmacokinetic properties.

Template for Structure-Based Drug Design (Preclinical)

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize potential drug candidates. While there is no specific preclinical drug development reported for this compound in the reviewed literature, its rigid backbone and multiple points for chemical modification make it a suitable template for such endeavors.

Should a screening campaign identify this compound as a "hit" compound that binds to a target of interest, its structure could be used as the starting point for a lead optimization program. X-ray crystallography or NMR spectroscopy could be used to determine the binding mode of the compound to its target, providing valuable insights for designing next-generation analogues with improved properties. The glycine (B1666218) portion of the molecule offers a handle for creating peptidomimetic compounds, which are designed to mimic natural peptides but with improved stability and oral bioavailability.

Building Block in Organic Synthesis for Complex Molecules

In addition to its potential in medicinal chemistry, this compound can also serve as a versatile building block in organic synthesis for the construction of more complex molecular architectures. A building block is a readily available or easily synthesized molecule that can be incorporated into a larger structure through a series of chemical reactions.

The chemical structure of this compound offers several reactive sites that can be exploited for further chemical transformations. The carboxylic acid of the glycine moiety can be activated and coupled with amines to form larger peptide-like structures. The pyridine and benzene rings can undergo various aromatic substitution reactions to introduce additional functional groups. This multi-functionality allows for the divergent synthesis of a wide range of complex molecules from a single, common intermediate. While specific examples of its use in the synthesis of named complex molecules are not prevalent in the literature, its structural components are found in various biologically active compounds, suggesting its potential as a valuable synthetic precursor.

Precursor for Peptidomimetics and Amino Acid Derivatives

This compound serves as a valuable scaffold for the creation of peptidomimetics and novel amino acid derivatives. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The N-benzoyl glycine framework is a common starting point for the synthesis of such molecules. nih.govscielo.org.mxscielo.org.mx

Research into N-benzoyl amino acid analogues has demonstrated their potential as inhibitors of enzymes like human DNA Methyl Transferases (DNMTs). nih.gov By modifying the benzoyl or glycine portions of the molecule, libraries of derivatives can be synthesized and screened for various biological activities. For instance, the synthesis of a series of N-benzoyl amino esters and N-benzoyl amino acids derived from various natural amino acids has been reported, with some compounds exhibiting significant antifungal activity. scielo.org.mxscielo.org.mx The pyridinyl group in this compound introduces a heterocyclic moiety that can influence the biological activity and pharmacokinetic properties of the resulting derivatives. The synthesis of related amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives highlights the modularity of this class of compounds in generating diverse chemical entities for biological screening. mdpi.com

The general synthetic approach to these derivatives often involves the coupling of a substituted benzoic acid with an amino acid or its ester, or the N-acylation of an amino acid with a benzoic anhydride. scielo.org.mxscielo.org.mx This versatility allows for the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.

Synthesis of Macrocycles and Constrained Structures

The rigid 4-(2-pyridinyl)benzoyl unit within this compound makes it an attractive component for the synthesis of macrocycles and conformationally constrained peptides. Macrocyclization is a widely used strategy in drug discovery to improve the stability, selectivity, and affinity of peptides. nih.gov The defined geometry of the pyridinylbenzoyl group can act as a template or a linker to enforce a specific three-dimensional structure upon a peptide chain.

Various methods for peptide macrocyclization have been developed, including lactamization, ring-closing metathesis, and click chemistry. nih.govrsc.org The incorporation of rigid aromatic linkers is a common strategy to create well-defined and stable cyclic structures. While direct examples of the use of this compound in macrocyclization are not extensively documented, the principles of peptide chemistry suggest its utility. For example, a pendent pyridine-N-oxide-carboxamide has been used to achieve macrocyclization of linear peptides by reacting with natural amino acid side chains. nih.gov This demonstrates the potential of pyridine-containing moieties to facilitate ring closure.

The conformational analysis of peptides containing constrained amino acids reveals that such modifications can induce specific secondary structures, like β-turns. nih.gov The pyridinylbenzoyl group, when incorporated into a peptide backbone or as a side-chain modification, would be expected to limit the conformational freedom of the peptide, potentially leading to structures with enhanced biological activity. nih.gov

Potential in Materials Science Research

The structural characteristics of this compound also suggest its potential for applications in materials science, particularly in the areas of supramolecular chemistry and non-linear optics.

Self-Assembly and Supramolecular Chemistry

The presence of both hydrogen bond donors (the amide N-H) and acceptors (the carbonyl oxygens and the pyridine nitrogen), as well as the aromatic pyridinyl and benzoyl rings, provides this compound with the necessary functionalities for self-assembly into ordered supramolecular structures. nih.gov Self-assembly is a process where molecules spontaneously organize into well-defined architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

The self-assembly of amino acids and their derivatives is a topic of great interest for the development of novel biomaterials. nih.gov Aromatic amino acids, in particular, have a strong tendency to self-assemble due to π-π stacking interactions between their aromatic side chains. Modified aromatic amino acids have been shown to form various nanostructures, such as fibers and flower-like morphologies. researchgate.net The pyridinylbenzoyl group in the target molecule can be expected to drive self-assembly through a combination of hydrogen bonding between the glycine and amide moieties and π-π stacking of the aromatic rings. The pyridine ring can also participate in specific directional interactions, further guiding the formation of complex supramolecular architectures.

Non-Linear Optical (NLO) Properties of Related Amide Crystals

Crystals of organic molecules that lack a center of symmetry can exhibit non-linear optical (NLO) properties, such as second-harmonic generation (SHG), where high-intensity light is converted to light with double the frequency. nih.gov Amino acids and their derivatives are a promising class of materials for NLO applications because the inherent chirality of natural amino acids often leads to the formation of non-centrosymmetric crystal structures. researchgate.net

Research on co-crystals of pyridine amides with other organic molecules has shown that the interplay of hydrogen bonding and other intermolecular interactions can lead to the formation of non-centrosymmetric structures with significant SHG activity. rsc.orgnih.gov For example, co-crystals of phenols and pyridines have been synthesized that exhibit SHG due to the formation of ionic co-crystals held together by both ionic attractions and hydrogen bonds. rsc.org The presence of the pyridine ring in this compound, combined with the amide linkage and the glycine moiety, suggests that its crystals, or co-crystals with other molecules, could possess NLO properties.

The efficiency of SHG is highly dependent on the molecular hyperpolarizability and the crystalline packing. The pyridinyl group can act as an electron-withdrawing group, which can enhance the molecular hyperpolarizability. Furthermore, the ability of the molecule to form extensive hydrogen bonding networks can influence the crystal symmetry. Studies on related systems, such as 4-amino antipyrine (B355649) Schiff bases, have shown that molecules crystallizing in non-centrosymmetric space groups can be SHG-active. nih.gov Therefore, the crystal engineering of this compound and its derivatives represents a promising avenue for the development of new NLO materials.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of novel asymmetric synthetic methods for N-[4-(2-Pyridinyl)benzoyl]glycine is a critical research avenue. While specific asymmetric syntheses for this exact molecule are not detailed in the current literature, established methodologies for structurally related compounds can provide a roadmap for future work.

Future efforts could focus on the following approaches:

Chiral Phase-Transfer Catalysis: This method has been successfully used for the asymmetric alkylation of glycine (B1666218) derivatives. nih.gov An achiral nickel(II) complex of a Schiff base derived from glycine can be alkylated in the presence of a chiral phase-transfer catalyst to yield enantioenriched α-amino acids. nih.gov This strategy could be adapted for the synthesis of chiral derivatives of this compound.

Chiral Ni(II) Complexes of Schiff Bases: The use of chiral nickel(II) complexes derived from glycine and a chiral auxiliary has proven effective for the synthesis of tailor-made amino acids. nih.gov These complexes can undergo diastereoselective alkylation or Michael addition reactions to introduce chirality. nih.gov

Enantioselective Hydrogenation: Asymmetric hydrogenation of prochiral enamides or other suitable precursors is a powerful tool for creating chiral centers. acs.orgrsc.org The development of a precursor to this compound that is amenable to asymmetric hydrogenation could provide an efficient route to enantiomerically pure forms of the compound. A variety of chiral ligands, such as those based on pyridine-aminophosphine scaffolds, have shown high efficacy in such reactions. rsc.org

A summary of potential asymmetric synthesis strategies is presented in Table 1.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

Synthesis Strategy Description Potential Advantages Key Reference(s)
Chiral Phase-Transfer Catalysis Asymmetric alkylation of an achiral glycine Schiff base complex using a chiral catalyst. High enantioselectivities, mild reaction conditions. nih.gov
Chiral Ni(II) Complexes Diastereoselective reactions of a pre-formed chiral nickel(II) complex of a glycine Schiff base. Good for creating tailor-made amino acids with high diastereoselectivity. nih.gov

Comprehensive Multi-Omics Profiling of Biological Interactions

To understand the biological effects of this compound, a comprehensive multi-omics approach is essential. This would involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the cellular response to the compound.

Proteomics and Phosphoproteomics: Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. plos.orgresearchgate.net Mass spectrometry-based proteomics can identify the protein targets of small molecule inhibitors and quantify changes in protein expression and phosphorylation states upon treatment. researchgate.net Given that pyridinyl-benzoyl scaffolds are present in known kinase inhibitors, investigating the effect of this compound on the kinome is a promising avenue. plos.org

Metabolomics: N-acyl glycines are a class of metabolites involved in detoxification and have been linked to various metabolic diseases. acs.orgnih.gov Targeted and untargeted metabolomics can reveal how this compound influences metabolic pathways, including those involving other N-acyl amino acids. acs.orgnih.govbidmc.org The use of isotopically labeled this compound would be particularly valuable for tracing its metabolic fate. medchemexpress.comclearsynth.com

Integrated Multi-Omics Analysis: Combining data from different omics platforms can provide a more holistic understanding of the compound's mechanism of action. nih.govmdpi.comfrontiersin.org For instance, correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolite concentrations (metabolomics) can help to identify key signaling pathways and biological processes affected by this compound. nih.govfrontiersin.org

Advanced Mechanistic Elucidation of Ligand-Target Engagement

A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development as a research tool or therapeutic agent.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein(s). This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. For example, the crystal structures of other pyridine-based inhibitors have revealed induced-fit binding mechanisms, where the protein undergoes a conformational change upon ligand binding. acs.orgscienceopen.com

Biophysical Techniques: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity (KD) and kinetics (kon and koff) of the ligand-target interaction. nih.gov These data are essential for structure-activity relationship (SAR) studies and for optimizing the potency and selectivity of the compound.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound to potential targets and to rationalize experimental SAR data. acs.org These computational approaches can also guide the design of new analogues with improved binding characteristics.

Exploration of Emerging Applications in Chemical Biology

The unique structure of this compound makes it a candidate for development as a chemical probe to investigate biological systems.

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes, allowing for the assessment of their activity in complex biological samples. nih.govresearchgate.net this compound could be modified with a reactive group and a reporter tag to generate an activity-based probe. This would enable the identification of its protein targets and the study of their functional state in a cellular context. frontiersin.org

Chemical Probes for Target Identification and Validation: A well-characterized small molecule can be a powerful tool for interrogating the function of a specific protein. evotec.com Once the biological target(s) of this compound are identified, the compound itself, or a derivatized version, can be used to study the physiological and pathological roles of that target.

Fluorescent Probes: The pyridinyl-benzoyl moiety has the potential to be inherently fluorescent or to be modified to create a fluorescent probe. medchemexpress.com Such probes could be used for cellular imaging to visualize the subcellular localization of the compound and its targets.

Design of Next-Generation Analogues with Tuned Selectivity and Potency

Based on the insights gained from the research directions outlined above, the rational design of next-generation analogues of this compound can be undertaken to improve its pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary to understand how different functional groups influence its biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govacs.org SAR studies on related N-acyl amino acids and benzoyl-pyridine compounds have demonstrated that small structural modifications can lead to significant changes in potency and selectivity. nih.govacs.orgmdpi.comresearchgate.net

Modulation of Physicochemical Properties: The pyridine (B92270) and glycine moieties offer opportunities to modulate properties such as solubility, membrane permeability, and metabolic stability. nih.gov For instance, modifications to the pyridine ring can influence its basicity and hydrogen bonding capacity, while changes to the glycine backbone can affect its polarity and susceptibility to enzymatic cleavage. mdpi.com

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved properties. For example, the benzoyl group could be replaced with other aromatic or heteroaromatic rings, and the glycine unit could be substituted with other amino acids or their mimics to explore new interactions with target proteins. researchgate.netrenyi.hu

A summary of the compound names mentioned in this article is provided in Table 2.

Table 2: Compound Names

Compound Name
This compound
This compound-13C2,15N
ABI-231
ABI-274
Oleoyl-d-lysine
ORG25543
N-arachidonyl glycine

Q & A

Q. What are the optimized synthetic routes for N-[4-(2-Pyridinyl)benzoyl]glycine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling 4-(2-pyridinyl)benzoic acid derivatives with glycine. A validated approach includes activating the carboxylic acid group of 4-(2-pyridinyl)benzoic acid using coupling agents like EDCI/HOBt, followed by reaction with glycine in a polar solvent (e.g., DMF) under nitrogen . To optimize yields (up to 95%), strict stoichiometric control and temperature monitoring (50–60°C) are critical. Post-synthesis purification via recrystallization or preparative HPLC ensures high purity (>98%). Elemental analysis and spectroscopic techniques (IR, 1^1H/13^{13}C NMR) confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy: IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, pyridinyl ring vibrations). 1^1H NMR (DMSO-d6) reveals aromatic proton splitting patterns (δ 8.5–7.5 ppm) and glycine methylene protons (δ 3.8–4.2 ppm) .
  • Elemental Analysis: C, H, N percentages should align with theoretical values (e.g., C: 61.53%, H: 4.32%, N: 11.97% for C14_{14}H11_{11}N3_3O3_3).
  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) monitors purity .

Q. How can solubility and stability be assessed for this compound in biological buffers?

Methodological Answer:

  • Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) or DMSO/water mixtures using UV-Vis spectrophotometry (λmax_{max} ~260 nm). Centrifugation (10,000 rpm, 10 min) removes undissolved particles.
  • Stability: Incubate the compound in simulated physiological conditions (37°C, pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Hydrolytic stability of the amide bond is a key focus .

Advanced Research Questions

Q. How can this compound be modified for use as a radiotracer in PET imaging?

Methodological Answer: Fluorine-18 labeling is a strategic approach. Introduce a prosthetic group (e.g., 2-fluoroethoxy) at the benzoyl moiety via nucleophilic substitution. For example, react 4-(2-pyridinyl)benzoyl chloride with 2-(fluoro-18F)ethoxy amine, followed by glycine conjugation . Validate radiochemical purity (>95%) using radio-HPLC and assess in vivo biodistribution in rodent models. Compare uptake kinetics to established tracers (e.g., O-(2-[18F]fluoroethyl)-L-tyrosine) to evaluate targeting efficiency .

Q. What in vitro models are suitable for studying the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test inhibitory activity against proteases (e.g., neutrophil elastase) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). Measure IC50_{50} values via dose-response curves .
  • Cellular Uptake Studies: Use cancer cell lines (e.g., A549 or HeLa) with radiolabeled derivatives. Quantify intracellular accumulation via gamma counting or autoradiography .

Q. How can structural analogs of this compound be designed to enhance pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the pyridinyl ring with thiazole or imidazole to modulate lipophilicity (ClogP calculations).
  • Side-Chain Modifications: Introduce methyl or trifluoromethyl groups at the benzoyl ring to improve metabolic stability. Assess derivatives using metabolic assays (e.g., liver microsomes) .
  • Prodrug Strategies: Esterify the glycine carboxyl group (e.g., methyl ester) to enhance membrane permeability. Hydrolytic activation in plasma can be monitored via LC-MS .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

Methodological Answer:

  • Solubility Discrepancies: Re-evaluate buffer composition (e.g., ionic strength, cosolvents) and use orthogonal methods (e.g., DSC for polymorph identification).
  • Bioactivity Variability: Standardize assay conditions (cell passage number, serum concentration) and validate with positive controls. Statistical tools (e.g., Grubbs’ test) identify outliers .

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